Product packaging for 4,6-Dimethyl-2-propylpyrimidin-5-ol(Cat. No.:CAS No. 88070-32-0)

4,6-Dimethyl-2-propylpyrimidin-5-ol

Cat. No.: B12915759
CAS No.: 88070-32-0
M. Wt: 166.22 g/mol
InChI Key: GVOBICZMHFFYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dimethyl-2-propylpyrimidin-5-ol is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to a class of substituted pyrimidinols that serve as critical synthetic intermediates for the development of novel therapeutic agents. Current scientific literature highlights the importance of this structural framework in the design of potent and selective kinase inhibitors . Research indicates that aminodimethylpyrimidinol derivatives demonstrate potent and selective inhibitory activity against Fibroblast Growth Factor Receptor 4 (FGFR4), a key oncogenic driver in various cancers, particularly hepatocellular carcinoma (HCC) . The dimethyl and propyl substituents on the pyrimidine ring are believed to contribute to this selectivity by optimizing the compound's binding conformation and potentially reducing off-target interactions with other kinases like FGFR1-3 . As a key building block, this compound is used to synthesize more complex molecules for evaluating anti-proliferative activity against cancer cell lines and in vivo anti-tumor efficacy in models such as the chick chorioallantoic membrane (CAM) tumor model . Its primary research value lies in the exploration of new targeted cancer therapies, offering a pathway to develop candidates with improved selectivity and reduced toxicity. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B12915759 4,6-Dimethyl-2-propylpyrimidin-5-ol CAS No. 88070-32-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88070-32-0

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

4,6-dimethyl-2-propylpyrimidin-5-ol

InChI

InChI=1S/C9H14N2O/c1-4-5-8-10-6(2)9(12)7(3)11-8/h12H,4-5H2,1-3H3

InChI Key

GVOBICZMHFFYNK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=C(C(=N1)C)O)C

Origin of Product

United States

Computational Chemistry and in Silico Analysis of 4,6 Dimethyl 2 Propylpyrimidin 5 Ol

Quantum Mechanical Studies of 4,6-Dimethyl-2-propylpyrimidin-5-ol

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of molecules. These studies offer a detailed view of the electronic characteristics that govern the reactivity and interactions of this compound.

Electronic Structure and Reactivity Descriptors (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. researchgate.net Key descriptors such as the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the Molecular Electrostatic Potential (MEP) are calculated to predict how the molecule will interact with other chemical species. tandfonline.comekb.eg

The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. mdpi.com The energy gap between HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. tandfonline.commdpi.com For instance, a smaller energy gap suggests higher reactivity. mdpi.com Theoretical calculations for similar pyrimidine (B1678525) derivatives have been performed using DFT methods like B3LYP with basis sets such as 6-311++G(d,p) to determine these electronic parameters. tandfonline.commdpi.com

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. tandfonline.comresearchgate.net It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. tandfonline.comresearchgate.net Red-colored regions on an MEP map indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions signify positive potential and are targets for nucleophiles.

Table 1: Calculated Electronic Properties of a Representative Pyrimidine Derivative (Example Data)

Property Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Tautomeric Energetics and Conformational Landscape Analysis

Hydroxypyrimidines, including this compound, can exist in different tautomeric forms, most commonly the enol (-OH) and keto (=O) forms. nih.gov Computational studies are vital for determining the relative stability of these tautomers. mdpi.com Research on analogous compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, has shown that while both forms can exist, the keto tautomer is often more stable, particularly in the solid state. nih.gov

The relative energies of the tautomers can be calculated using DFT methods, which helps in understanding their equilibrium distribution. mdpi.com For example, studies on 1,3-dimethyl-5-propionylpyrimidine-2,4,6(1H,3H,5H)-trione revealed that the enol form is more stable, a finding supported by both NMR data and theoretical calculations. mdpi.com The specific tautomer present can significantly influence the molecule's hydrogen bonding capabilities and its interactions with biological targets.

Conformational analysis explores the different spatial arrangements of the atoms in a molecule and their corresponding energies. The propyl group in this compound can rotate, leading to various conformers with different steric and electronic properties. Identifying the lowest energy conformer is crucial for understanding its preferred shape in biological systems.

Molecular Dynamics Simulations and Ligand Flexibility Assessments

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its flexibility and conformational changes. nih.govyoutube.com These simulations are particularly useful for understanding how a ligand like this compound might adapt its shape to fit into a biological target's binding site. nih.gov

By simulating the molecule in a relevant environment (e.g., in water or a lipid bilayer), researchers can assess the stability of different conformations and the transitions between them. mdpi.comrsc.org MD simulations can reveal key information about the flexibility of the propyl chain and the pyrimidine ring, which is crucial for understanding its binding affinity and selectivity. core.ac.uk The results of MD simulations, such as trajectory analysis and root-mean-square deviation (RMSD), can quantify the molecule's flexibility and identify the most stable and accessible conformations. mdpi.com

Structure-Activity Relationship (SAR) Modeling for this compound and Analogs

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. researchgate.net For this compound and its analogs, SAR modeling helps in identifying the structural features that are essential for their desired effects and in designing new, more potent compounds. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that develops mathematical models to correlate the chemical structure of compounds with their biological activities. spu.edu.symdpi.comresearchgate.net These models are built using a set of known molecules and their measured activities. nih.gov

For a series of pyrimidine analogs, various physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric parameters) are calculated. scielo.br Statistical methods, such as multiple linear regression, are then used to create an equation that predicts the activity of new compounds. researchgate.net For example, a QSAR study on 4-amino-2,6-diarylpyrimidine-5-carbonitriles indicated that compounds with low dipole moments and specific charge distributions are likely to have higher anti-inflammatory activity. scielo.br

Table 2: Example QSAR Model for a Series of Pyrimidine Analogs

Descriptor Coefficient p-value
LogP (Hydrophobicity) 0.45 <0.01
HOMO Energy -0.21 0.03

Note: This table is a hypothetical example illustrating the output of a QSAR analysis.

Ligand-Based and Structure-Based Design Principles

Both ligand-based and structure-based approaches are used in drug design. Ligand-based design is employed when the structure of the biological target is unknown. mdpi.com It relies on the knowledge of active molecules to develop a pharmacophore model, which defines the essential structural features required for activity. mdpi.com This model can then be used to screen for new compounds with similar features.

Structure-based design, on the other hand, is used when the three-dimensional structure of the target protein is available. chemrxiv.org Molecular docking simulations can be performed to predict how this compound and its analogs bind to the active site of the target. nih.gov This allows for the rational design of new molecules with improved binding affinity and selectivity. For instance, understanding the hydrogen bond interactions and hydrophobic contacts between the ligand and the protein can guide the modification of the pyrimidine scaffold to enhance its activity. drugdesign.org SAR studies on related pyrimidine derivatives have shown that modifications to substituents can significantly impact their biological effects, such as kinase inhibition. nih.govnih.gov

Molecular Docking Studies of this compound with Putative Biological Targets

Molecular docking simulates the interaction between a ligand, such as this compound, and a protein target. This technique predicts the preferred orientation of the ligand when bound to the target's active site and estimates the strength of the interaction. While direct docking studies on this compound are not extensively published, research on structurally similar compounds, particularly derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353), provides significant insights into its putative biological targets. nih.govresearchgate.net

One of the most promising putative targets for this class of compounds is Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma (HCC). nih.govresearchgate.net Other pyrimidine-based compounds have been shown to target enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Cyclooxygenase (COX), which are relevant in cancer and inflammation, respectively. nih.govnih.govnih.gov

Studies on close analogs, such as 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, have successfully elucidated their binding modes within the ATP-binding pocket of FGFR4. nih.govresearchgate.net These analyses serve as a strong predictive model for this compound.

The binding is typically anchored by the pyrimidine core. The nitrogen atoms within the pyrimidine ring often form critical hydrogen bonds with amino acid residues in the hinge region of the kinase, a common interaction pattern for kinase inhibitors. For FGFR4, key interactions are predicted with residues like Alanine 553. The hydroxyl group at the 5-position of the pyrimidinol ring is also a key feature, potentially forming hydrogen bonds that enhance binding affinity and selectivity. The dimethyl groups at positions 4 and 6 are generally well-tolerated and contribute to the compound's orientation within the binding pocket through hydrophobic interactions. nih.govresearchgate.net The 2-propyl group would occupy a hydrophobic pocket, and its conformation would be critical for optimal fitting.

The predicted interaction profile for this compound with a putative target like FGFR4 would involve a combination of these forces, stabilizing the ligand-protein complex.

Table 1: Predicted Interaction Profile of Pyrimidin-5-ol Analogs with Putative Kinase Targets

Putative TargetKey Interacting ResiduesInteraction TypeContributing Moiety of Ligand
FGFR4Ala553 (Hinge Region)Hydrogen BondPyrimidine Ring Nitrogen
FGFR4(Various)Hydrogen BondPyrimidin-5-ol Hydroxyl Group
VEGFR-2Cys919 (Hinge Region)Hydrogen BondPyrimidine Core
VEGFR-2Asp1046Hydrogen BondSubstituent Groups
COX-2Arg120, Tyr355Hydrogen/HydrophobicPyrimidine Core & Substituents

This table is based on data from related pyrimidine derivatives and serves as a predictive model. researchgate.netnih.govnih.gov

Docking programs use scoring functions to estimate the binding affinity, typically expressed in kcal/mol or as an inhibitory constant (Ki) or IC50 value. Lower scores generally indicate stronger binding. In a comprehensive study of 2-amino-4,6-dimethylpyrimidin-5-ol derivatives, compounds were ranked based on their inhibitory activity against FGFR4. nih.govresearchgate.net

For instance, a specific analog, compound 6O, demonstrated a high affinity for FGFR4 with an IC50 value of 75.3 nM. nih.gov This compound also showed remarkable selectivity (over 398-fold) for FGFR4 compared to other FGFR family members (FGFR1, 2, and 3). nih.gov This high selectivity is a critical attribute for developing targeted therapies with fewer side effects. The docking scores for these compounds correlated well with their experimentally observed inhibitory activities. nih.govresearchgate.net

Based on these findings, this compound would be expected to have a favorable binding affinity for FGFR4. Its ranking relative to other potential inhibitors would depend on the precise fit of its 2-propyl group into the hydrophobic pocket of the enzyme's active site.

Table 2: Binding Affinity and Activity of a Key 2-amino-4,6-dimethylpyrimidin-5-ol Analog (Compound 6O)

TargetIC50 (nM)Selectivity vs. FGFR1Selectivity vs. FGFR2Selectivity vs. FGFR3
FGFR475.3>664-fold>471-fold>398-fold
FGFR1>50,000---
FGFR235,482---
FGFR3>30,000---

Data sourced from studies on compound 6O, a close structural analog of the subject compound. nih.gov

Virtual Screening Methodologies for Identifying Novel Biological Targets or Modulators

Virtual screening is a powerful computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. core.ac.uk This process can be used to either identify novel biological targets for a compound like this compound or to discover new modulators for a known target.

There are two main approaches to virtual screening:

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential protein target is known (from X-ray crystallography or cryo-EM), SBVS can be employed. A library of compounds is docked into the target's binding site, and the compounds are ranked based on their predicted binding affinity. This method was used to identify pyrimidine derivatives as potential inhibitors for targets like VEGFR-2. nih.gov

Ligand-Based Virtual Screening (LBVS): If the structure of the target is unknown, but there are known active molecules, LBVS can be used. This approach uses the chemical structure of a known active ligand (like a highly active pyrimidine analog) as a template to search for other compounds in a database with similar properties (e.g., shape, and electronic features), assuming they will have similar biological activity.

Biological and Biochemical Investigations of 4,6 Dimethyl 2 Propylpyrimidin 5 Ol

In Vitro Approaches for Biological Target Identification and Validation

In vitro methods are fundamental in identifying and validating the biological targets of new chemical entities. For a compound like 4,6-dimethyl-2-propylpyrimidin-5-ol, these approaches would involve a series of assays to determine its effects on specific enzymes, receptors, and cellular pathways.

Enzyme Activity Modulation Assays (e.g., COX-2, LOX, iNOS, CDKs)

The pyrimidine (B1678525) scaffold is a common feature in molecules that modulate the activity of various enzymes involved in inflammation and cell cycle regulation. nih.govrsc.orgmdpi.com

Cyclooxygenase (COX) and Lipoxygenase (LOX): Many pyrimidine derivatives have been investigated for their anti-inflammatory properties, which are often linked to the inhibition of COX enzymes, particularly the inducible isoform, COX-2. nih.govmdpi.com The mechanism of action for these anti-inflammatory agents is typically associated with the suppression of prostaglandin (B15479496) E2 (PGE2) production by inhibiting COX-1 and COX-2 enzymes. nih.gov Some pyrimidine derivatives have shown high selectivity towards COX-2, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com Furthermore, the dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX) is an emerging strategy for developing anti-inflammatory agents with a broader spectrum of activity and improved safety profiles. mdpi.comd-nb.info

Inducible Nitric Oxide Synthase (iNOS): Overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammation. Studies on polysubstituted 2-aminopyrimidines have demonstrated their ability to inhibit the production of both NO and PGE2 in response to inflammatory stimuli. nih.gov Interestingly, the inhibitory potential of these derivatives is highly dependent on their chemical structure, with the presence of chloro groups at the 4 and 6 positions of the pyrimidine ring enhancing activity compared to hydroxyl groups. nih.gov

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition is a major strategy in cancer therapy. rsc.orgnih.govgoogle.com Numerous pyrimidine derivatives have been identified as potent CDK inhibitors. rsc.orgnih.govgoogle.comacs.orgijcea.org For instance, 2-anilino-4-(thiazol-5-yl)pyrimidines have been developed as ATP-antagonistic CDK2 inhibitors, with some compounds exhibiting very low nanomolar inhibitory constants (Ki). acs.org The binding of these inhibitors to the ATP-binding pocket of CDKs, often involving hydrogen bonds with key residues like Leu83, is a common mechanism of action. rsc.orgijcea.org

Enzyme TargetPotential Effect of Pyrimidine DerivativesExample of Investigated DerivativesKey FindingsCitations
COX-2 InhibitionPyrazolo[3,4-d]pyrimidines, various substituted pyrimidinesSelective inhibition of COX-2 over COX-1, leading to reduced prostaglandin production. nih.govmdpi.com
5-LOX InhibitionNot specified for this compound, but a target for other anti-inflammatory compounds.Dual inhibition of COX-2 and 5-LOX is a therapeutic strategy. mdpi.comd-nb.info
iNOS InhibitionPolysubstituted 2-aminopyrimidinesInhibition of nitric oxide production, often correlated with anti-inflammatory effects. nih.gov
CDKs InhibitionPyrrolo[2,3-d]pyrimidines, Pyrazolo[3,4-d]pyrimidinesInhibition of cell cycle progression, demonstrating anticancer potential. rsc.orgnih.govgoogle.com

Receptor Agonism/Antagonism Studies (e.g., GPCRs)

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in signal transduction and are major drug targets. researchgate.netnih.govnih.gov

Pyrimidine derivatives have been explored as ligands for various GPCRs, including adenosine (B11128) receptors. researchgate.net For example, a series of novel pyrazolopyranopyrimidine derivatives were synthesized and evaluated for their binding affinities to human adenosine A1 and A2A receptors. researchgate.net Such studies are critical for determining if a compound acts as an agonist (activator) or antagonist (blocker) of a specific receptor, which in turn defines its potential therapeutic application. nih.govnih.gov The development of subtype-selective ligands is a key goal in GPCR drug discovery to achieve targeted effects and minimize off-target side effects. nih.gov Some pyrimidine derivatives have also been identified as antagonists for the Smoothened (Smo) receptor, a GPCR involved in the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov

Cellular Pathway Interference Assays (e.g., Prostaglandin E2 production, Nitric Oxide generation, cAMP signaling)

Investigating the effects of a compound on specific cellular signaling pathways provides a more integrated understanding of its biological activity.

Prostaglandin E2 (PGE2) Production and Nitric Oxide (NO) Generation: As mentioned earlier, the inhibition of PGE2 and NO production are key indicators of anti-inflammatory activity. nih.govnih.gov In vitro experiments with polysubstituted 2-aminopyrimidines have demonstrated their ability to suppress both NO and PGE2 production in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov The interplay between the NO and PGE2 pathways is complex; for instance, exogenous NO can inhibit IL-1β-induced PGE2 release, while high levels of PGE2 can exert negative feedback on iNOS expression, possibly through a cAMP-dependent mechanism. nih.gov

cAMP Signaling: Cyclic AMP (cAMP) is a ubiquitous second messenger involved in numerous cellular processes. The finding that PGE2 can increase intracellular cAMP suggests that compounds affecting PGE2 levels could indirectly modulate cAMP signaling pathways. nih.gov

Cellular PathwayPotential Effect of Pyrimidine DerivativesKey FindingsCitations
Prostaglandin E2 Production InhibitionSuppression of PGE2 is a common mechanism for anti-inflammatory pyrimidines. nih.govnih.gov
Nitric Oxide Generation InhibitionInhibition of iNOS-mediated NO production contributes to anti-inflammatory effects. nih.gov
cAMP Signaling Modulation (indirect)Changes in PGE2 levels can influence intracellular cAMP concentrations. nih.gov

Protein-Ligand Co-crystallization and Structural Elucidation of Binding Interfaces (if applicable for similar pyrimidines)

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. This information is invaluable for understanding how a compound binds to its target and for guiding the design of more potent and selective molecules. acs.orgacs.org

For pyrimidine derivatives, co-crystallization studies have been successfully employed to elucidate their binding modes with enzymes like CDKs and Pin1. acs.orgacs.org For example, the crystal structure of a 2-anilino-4-(thiazol-5-yl)pyrimidine derivative in complex with CDK2 revealed a binding mode where the pyrimidine ring was flipped 180 degrees compared to a similar amine derivative, highlighting subtle but critical differences in interaction. acs.org Similarly, the co-crystal structure of a pyrimidine derivative covalently bound to Cys113 of Pin1 provided a clear picture of the binding interaction and paved the way for the design of more potent inhibitors. acs.org The formation of co-crystals between aminopyrimidine derivatives and carboxylic acids has also been studied to understand the supramolecular synthons that govern their interactions. acs.org

Pharmacological Mechanism of Action Elucidation for this compound

Elucidating the pharmacological mechanism of action involves characterizing how a compound interacts with biological systems at a molecular level to produce a physiological effect.

Characterization of Molecular Interaction Modes within Biological Systems

The pyrimidine ring is a key structural element in many biologically active compounds, including essential components of nucleic acids. rroij.com This inherent biological relevance makes pyrimidine derivatives well-suited to interact with various biomolecules like enzymes and receptors. gsconlinepress.comrroij.com The mechanism of action for pyrimidine derivatives often involves the inhibition of specific enzymes through competitive binding at the active site or allosteric modulation. rsc.orgnih.govrroij.com For instance, many pyrimidine-based kinase inhibitors act by competing with ATP for binding to the kinase domain. ijcea.org The specific substitutions on the pyrimidine ring play a crucial role in determining the binding affinity and selectivity for a particular biological target. nih.govrroij.com

Effects on Key Biochemical Pathways (e.g., Arachidonic Acid Metabolism, Cell Cycle Regulation)

The interaction of pyrimidine derivatives with fundamental cellular processes, such as arachidonic acid metabolism and cell cycle regulation, is a key area of investigation for understanding their therapeutic potential.

Arachidonic Acid Metabolism Arachidonic acid (AA) is a precursor to a group of bioactive lipid mediators known as eicosanoids, which include prostaglandins (B1171923) and leukotrienes. nih.gov These molecules are heavily involved in inflammatory processes. nih.govnih.gov The anti-inflammatory effects of many pyrimidine derivatives are attributed to their ability to interfere with the AA metabolic pathway. nih.govrsc.org Specifically, certain pyrimidine compounds have been shown to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoenzyme, which is responsible for producing prostaglandins at sites of inflammation. nih.govmdpi.comnih.gov By inhibiting COX-2, these derivatives can reduce the synthesis of pro-inflammatory mediators, which is a key mechanism underlying their anti-inflammatory properties. nih.govmdpi.com

Cell Cycle Regulation The cell cycle is a tightly regulated process that governs cell proliferation, and its dysregulation is a hallmark of cancer. nih.gov Pyrimidine derivatives have been extensively studied for their ability to modulate the cell cycle, often forming the basis of their antitumor activity. ijrpr.combohrium.com These compounds can induce cell cycle arrest at various checkpoints, thereby inhibiting the proliferation of cancer cells. For instance, different derivatives have been reported to cause arrest in the G0/G1, S, or G2/M phases of the cell cycle. ijrpr.combohrium.comnih.govrsc.org

The mechanism of cell cycle arrest often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial enzymes that drive progression through the different phases of the cell cycle. nih.gov Certain pyrimidine derivatives have demonstrated potent inhibitory activity against specific CDKs, such as CDK2 and CDK9. ijrpr.comnih.govacs.orgrsc.org For example, a novel pyrazolo[3,4-d]pyrimidine derivative, compound 14 , was shown to arrest HCT-116 cancer cells in the G0-G1 phase and induce apoptosis, confirming its selectivity for CDK2. rsc.org Another study on 1,3-diaryl propenones and their cyclized pyrimidine derivatives found that compound 19 induced S-phase arrest in MCF-7 breast cancer cells. bohrium.com

Table 1: Examples of Pyrimidine Derivatives Affecting Cell Cycle Regulation
Compound/Derivative ClassCancer Cell LineEffectReference
3-phenyltetrahydrobenzo healthinformaticsjournal.comnih.govtheno[2,3-d]pyrimidine (20 )HCT-116 (Colon)Arrest at G0-G1 phase ijrpr.com
Pyrido[2,3-d]pyrimidine-4(3H)-one (11 )PC-3 (Prostate)Arrest at pre-G1 phase ijrpr.com
Pyrimidine derivative with aryl urea (B33335) moiety (4b )SW480 (Colon)Arrest at G2/M phase nih.gov
Pyrazolo[3,4-d]pyrimidine (12b )MDA-MB-468 (Breast)Arrest at S phase rsc.org
Lipidated 4,6-diaryl pyrimidine (19 )MCF-7 (Breast)Arrest at S phase bohrium.com
Pyrazolo[3,4-d]pyrimidine (14 )HCT (Colon)Arrest at G0-G1 phase rsc.org

Assessment of Potential Biological Activities Related to Pyrimidine Core

The pyrimidine nucleus is a versatile scaffold that has been incorporated into a multitude of compounds demonstrating a broad spectrum of biological activities. innovareacademics.inijrpr.combenthamdirect.com

Antimicrobial and Antiviral Potential

The emergence of multi-drug resistant pathogens necessitates the discovery of novel antimicrobial agents. derpharmachemica.com Pyrimidine derivatives have shown considerable promise in this area, exhibiting a wide range of antibacterial and antifungal activities. innovareacademics.inderpharmachemica.comresearchgate.net For example, certain pyrimido[4,5-d]pyrimidine (B13093195) and pyrido[2,3-d]pyrimidine (B1209978) derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, pyrimidine-based compounds have been evaluated for their antiviral properties against a variety of viruses. benthamdirect.comgsconlinepress.com Some derivatives have shown efficacy against human coronavirus 229E (HCoV-229E) and Herpes Simplex Virus type-1 (HSV-1). mdpi.comsysrevpharm.org The mechanism of antiviral action can involve interference with viral replication by inhibiting essential enzymes like DNA or RNA polymerase. gsconlinepress.com

Table 2: Antimicrobial and Antiviral Activities of Selected Pyrimidine Derivatives
Compound ClassActivityTarget(s)Key FindingsReference(s)
Pyrazolo pyrimidinesAntibacterial, AntifungalGram-positive & Gram-negative bacteria, phytopathogenic fungiSignificant antimicrobial activity compared to standard drugs. derpharmachemica.com
Thioxopyrimidine and thiazolo[3,2-a] pyrimidineAntibacterialE. coli, P. aeruginosaCompound 3 exhibited the best activity with MIC values of 1.0 μg/ml. innovareacademics.in
4,7-disubstituted pyrimido[4,5-d]pyrimidinesAntiviralHuman coronavirus 229E (HCoV-229E)Compounds with cyclopropylamino and aminoindane moieties showed remarkable efficacy. mdpi.com
Acetic acid-substituted pyrimidine (10c )AntiviralHerpes Simplex Virus type-1 (HSV-1)Exhibited higher efficacy than the standard drug acyclovir. sysrevpharm.org
Thiazolo [3, 2-a] pyrimidinesAntiviralNewcastle disease virus (NDV)Compounds 4b and 6b showed a significant curative effect in vivo. nih.gov

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives is well-documented. nih.govrsc.org These effects are largely due to their ability to inhibit key inflammatory mediators. nih.gov Many synthetic pyrimidines have been found to be potent inhibitors of cyclooxygenase (COX) enzymes, with several showing selectivity for COX-2 over COX-1. mdpi.comnih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors. Beyond COX inhibition, the anti-inflammatory actions of pyrimidines can also involve the suppression of other mediators such as nitric oxide (NO) and various cytokines. nih.gov

Table 3: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
Compound/Derivative ClassMechanismKey FindingsReference(s)
Pyrazolo[3,4-d]pyrimidinesCOX-1/COX-2 InhibitionSeveral derivatives tested for inhibitory potential against COX enzymes. nih.gov
Pyrimidine derivatives L1 and L2Selective COX-2 InhibitionShowed high selectivity towards COX-2, outperforming piroxicam. mdpi.comnih.gov
General Pyrimidine DerivativesInhibition of Inflammatory MediatorsInhibit expression of PGE2, NO, NF-κB, and cytokines. nih.govrsc.org

Antitumor and Antiproliferative Activities

The pyrimidine scaffold is a cornerstone in the development of anticancer agents, with numerous derivatives exhibiting potent antiproliferative activity against a wide range of human cancer cell lines. ijrpr.combenthamdirect.comresearchgate.net The anticancer effects are often mediated through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of angiogenesis (the formation of new blood vessels that tumors need to grow), and cell cycle arrest. nih.govrsc.org For example, a series of pyrazolo[3,4-d]pyrimidine derivatives showed significant antitumor activity, with compound 12b being the most potent against breast cancer cell lines by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in angiogenesis. rsc.org Another study found that a pyrimidine derivative containing an aryl urea moiety (4b ) induced apoptosis in colon cancer cells by modulating the expression of key regulatory proteins like Bax and Bcl-2. nih.gov

Table 4: Antitumor and Antiproliferative Activity of Selected Pyrimidine Derivatives
Compound/Derivative ClassCancer Cell Line(s)IC₅₀ Value / ActivityMechanism of ActionReference(s)
Pyrimidine-bridged combretastatin (B1194345) hybrids (4 & 5 )MCF-7 (Breast), A549 (Lung)IC₅₀: 3.38–4.67 µMAntiproliferative mdpi.com
Pyrazolo[3,4-d]pyrimidine (12b )MDA-MB-468 (Breast)IC₅₀: 3.343 µMVEGFR-2 inhibition, S phase arrest, Apoptosis induction rsc.org
Pyrimidine with aryl urea moiety (4b )SW480 (Colon)IC₅₀: 11.08 µMG2/M arrest, Apoptosis induction nih.gov
Chloropyrazine-tethered pyrimidine (35 )DU-145 (Prostate)IC₅₀: 5 µg/mLAntiproliferative mdpi.com
Lipidated 4,6-diaryl pyrimidine (19 )MCF-7 (Breast), HepG-2 (Liver)Low micromolar IC₅₀Tubulin polymerization inhibition bohrium.com

Other Biologically Relevant Activities (e.g., antidiabetic)

Beyond the activities already discussed, the pyrimidine core has been associated with other important biological effects, most notably antidiabetic properties. ijrpr.comnih.govpnrjournal.com Diabetes mellitus is a major global health issue, and there is a continuous need for new therapeutic agents. nih.govnih.gov Pyrimidine derivatives have emerged as promising candidates, targeting several pathways relevant to diabetes. nih.gov Some derivatives act as inhibitors of α-glucosidase and α-amylase, enzymes that break down carbohydrates. mdpi.com Inhibiting these enzymes can delay glucose absorption and lower post-meal blood glucose levels. mdpi.com Other pyrimidines have been developed as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which play a role in glucose regulation and insulin (B600854) secretion. pnrjournal.com

Table 5: Antidiabetic Activity of Selected Pyrimidine Derivatives
Compound/Derivative ClassTarget Enzyme(s)Key FindingsReference(s)
Pyrimidine derivative (4 )α-glucosidase, α-amylaseExpressed high inhibitory activity, comparable to the standard drug acarbose. mdpi.com
Pyrazolo[3,4-d]pyrimidinones (14 )DPP-4Found to be the most active inhibitor in the series with promising in vivo blood glucose-lowering activity. pnrjournal.com
Fused Pyrimidine derivative (5 )Not specifiedShowed promising results on serum glucose and cholesterol in vivo. nih.gov
General Pyrimidine HybridsDPP-4, α-glucosidase/α-amylase, PPAR-γDerivatives possess diverse pharmacological profiles targeting key diabetic pathways. nih.gov

Experimental Structure-Activity Relationship (SAR) of this compound and Related Pyrimidines

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds and designing new molecules with enhanced potency and selectivity. researchgate.net For pyrimidine derivatives, SAR analyses have revealed that the nature and position of substituents on the pyrimidine ring greatly influence their biological activities. nih.govbenthamdirect.comresearchgate.net

A comprehensive SAR study based on a lead antitubercular compound, LPX-16j , indicated that the central pyrimidine ring was essential for its activity. acs.orgnih.gov It was also found that replacing a naphthyl group with other hydrophobic substitutes was well-tolerated, and modifications to an isopropoxy group could modulate the activity. acs.org

In the context of anticancer activity, some studies have found that having a sulfhydryl group at the C2-position or a trifluoromethyl group at the C6-position of the pyrimidine ring can enhance bioactivity. mdpi.com For anti-inflammatory pyrimidines, detailed SAR analyses provide clues for synthesizing novel analogs with better efficacy and lower toxicity. nih.govrsc.org For example, in a series of chloropyrazine-tethered pyrimidines, substitutions on an attached phenyl ring were critical for antimicrobial and antiproliferative activity. mdpi.com An electron-withdrawing group like a chloro or nitro group at the 4-position of the phenyl ring enhanced activity, whereas nonsubstitution led to a loss of activity. mdpi.com

For antiviral activity against the Newcastle disease virus, QSAR studies of thiazolo[3,2-a]pyrimidine derivatives helped in predicting the biological properties based on molecular descriptors. nih.gov The SAR of pyrimidine derivatives is a complex interplay of steric, electronic, and hydrophobic factors, and a deep understanding of these relationships is vital for the development of future therapeutic agents based on this versatile scaffold. researchgate.net

Influence of C2-Propyl, C4-Methyl, C5-Hydroxyl, and C6-Methyl Substituents on Biological Efficacy

The biological activity of pyrimidine derivatives is significantly modulated by the nature and position of substituents on the pyrimidine ring. nih.gov In the case of this compound, the interplay between the C2-propyl, C4-methyl, C5-hydroxyl, and C6-methyl groups dictates its interaction with biological targets.

Influence of the C2-Propyl Substituent:

The substituent at the C2 position of the pyrimidine ring is known to be a critical determinant of biological activity. While direct studies on the 2-propyl variant of this specific molecule are not prevalent, the analogous compound, propylthiouracil, is a well-established therapeutic agent used in the management of hyperthyroidism. scispace.com This indicates that a propyl group at the C2 position can confer significant biological activity. The lipophilic nature of the propyl group may enhance the compound's ability to traverse cellular membranes, thereby improving its bioavailability and interaction with intracellular targets.

Influence of the C4 and C6-Methyl Substituents:

The presence of methyl groups at the C4 and C6 positions of the pyrimidine ring is a common feature in various biologically active compounds. ontosight.airesearchgate.netbenthamdirect.comeurekaselect.comresearchgate.net These methyl groups can influence the molecule's solubility, metabolic stability, and steric interactions with target proteins. Research on 4,6-dimethylpyrimidine (B31164) derivatives has shown a range of biological activities, including plant growth-stimulating effects. researchgate.netbenthamdirect.comeurekaselect.comresearchgate.net The symmetrical dimethylation at these positions can also impact the electronic properties of the pyrimidine ring, which in turn can affect its binding affinity to biological macromolecules.

Influence of the C5-Hydroxyl Substituent:

The hydroxyl group at the C5 position is a key functional group that can significantly influence the biological profile of pyrimidine derivatives. This group can act as both a hydrogen bond donor and acceptor, facilitating specific interactions with amino acid residues in the active sites of enzymes or receptors. ontosight.ai This hydrogen bonding capability is often crucial for the compound's mechanism of action. For instance, in other pyrimidine-based structures, a C5-hydroxyl group has been shown to be important for anticancer and antimicrobial activities. ontosight.ainih.gov Its presence can enhance the binding affinity and selectivity of the molecule for its biological target. ontosight.ai

Summary of Substituent Influences on Biological Efficacy

SubstituentPositionGeneral Influence on Biological EfficacySupporting Evidence from Related Compounds
PropylC2Can confer significant biological activity; may enhance membrane permeability and bioavailability.Propylthiouracil is an active drug. scispace.com
MethylC4 & C6Influences solubility, metabolic stability, and steric interactions; can modulate electronic properties of the pyrimidine ring.4,6-dimethylpyrimidine derivatives exhibit various biological activities. ontosight.airesearchgate.netbenthamdirect.comeurekaselect.comresearchgate.net
HydroxylC5Acts as a hydrogen bond donor/acceptor, facilitating specific interactions with biological targets; can be crucial for binding affinity and selectivity.C5-hydroxyl groups are important for activity in other pyrimidine-based anticancer and antimicrobial agents. ontosight.ainih.gov

Research Findings on Related Pyrimidine Derivatives

To provide a broader context for the potential biological activities of this compound, the following table summarizes findings from studies on various substituted pyrimidines. It is important to note that these findings are not directly on the subject compound but illustrate the general principles of structure-activity relationships for this class of molecules.

Compound ClassSubstituents and PositionsObserved Biological ActivityReference
2-Thiouracil DerivativesC2-Thio, C5-Alkyl, C6-ArylmethylAnti-HIV activity nih.gov
Pyrimidine-4-carboxamidesVaried at C2, C4, C5Inhibition of N-acylphosphatidylethanolamine phospholipase D acs.org
2,4,5-Trisubstituted PyrimidinesVaried at C2, C4, C5Antiproliferative activity against cancer cell lines mdpi.com
2,4,5,6-Substituted PyrimidinesVaried at C2, C4, C5, C6Anticancer activities scirp.org
4,6-Dimethylpyrimidine-2-thiosubstituted DerivativesC2-Thioether, C4/C6-MethylPlant growth-stimulating activity researchgate.netbenthamdirect.comeurekaselect.comresearchgate.net
Pyrazolo[3,4-d]pyrimidinesC5-HydroxylPotential for antimicrobial, anti-inflammatory, and anticancer activities ontosight.ai

Agrochemical Relevance and Environmental Fate of 4,6 Dimethyl 2 Propylpyrimidin 5 Ol

Investigation as a Potential Agrochemical Lead Compound

While pyrimidine (B1678525) derivatives are a well-established class of compounds in the development of agrochemicals, there is no direct evidence in the reviewed literature to suggest that 4,6-dimethyl-2-propylpyrimidin-5-ol has been specifically investigated as a lead compound for new fungicides or herbicides. The focus of research on pyrimidine chemistry for agrochemical purposes has historically been on other substitutions and functional groups that exhibit high efficacy against target pests. For instance, the anilinopyrimidine fungicide pyrimethanil (B132214) is a prominent example of a commercially successful pyrimidine-based agrochemical. nih.govfao.orgwikipedia.org

The fungicidal activity of pyrimidine derivatives often relies on specific structural features that enable them to inhibit crucial biological processes in fungi, such as the inhibition of methionine biosynthesis in the case of pyrimethanil. wikipedia.org The potential of this compound as a lead compound would depend on its intrinsic biological activity, which has not been reported in publicly available studies.

Role as an Environmental Transformation Product (e.g., Metabolite in Agrochemical Degradation)

The most plausible role for this compound in an agrochemical context is as a metabolite or environmental transformation product of a parent pesticide. This hypothesis is supported by the metabolic pathways of structurally similar pyrimidine fungicides.

A notable analogue is the fungicide pyrimethanil, N-(4,6-dimethylpyrimidin-2-yl)aniline. nih.gov Studies on the metabolism of pyrimethanil in livestock have shown that hydroxylation of the pyrimidine ring is a key degradation pathway. Specifically, 2-anilino-4,6-dimethylpyrimidin-5-ol has been identified as a major metabolite in the milk of lactating dairy cows dosed with pyrimethanil. fao.org This metabolic process introduces a hydroxyl group at the 5-position of the pyrimidine ring, the same position as in the compound .

Given this precedent, it is highly probable that if an agrochemical containing a 4,6-dimethyl-2-propylpyrimidine moiety were used, it would undergo similar metabolic transformations in the environment and in organisms. The degradation of such a parent compound could lead to the formation of this compound through oxidative processes mediated by microorganisms in soil and water, or by metabolic enzymes in plants and animals. youtube.comnih.gov

The general degradation of pyrimidine-based pesticides can occur through various mechanisms, including photodegradation, hydrolysis, and microbial metabolism. youtube.com The formation of hydroxylated metabolites is a common detoxification pathway that often increases the polarity of the parent compound, facilitating its further degradation and excretion. nih.gov

Table 1: Potential Metabolic Pathway Leading to this compound

Parent Compound (Hypothetical)Metabolic ReactionTransformation Product
2-propyl-4,6-dimethylpyrimidine derivativeHydroxylationThis compound

Chemical Compatibility in Agrochemical Formulations (e.g., with Fertilizers)

There is no specific information available regarding the chemical compatibility of this compound with fertilizers in agrochemical formulations. However, general principles of tank mixing pesticides and fertilizers can be applied to anticipate potential challenges. google.comgrowertalks.comalpinepfl.com

The practice of tank mixing pesticides with liquid fertilizers is common to save time and reduce application costs. growertalks.comalpinepfl.com However, incompatibilities can arise, which are broadly classified as physical and chemical. google.comresearchgate.net

Physical Incompatibility: This can manifest as the formation of precipitates, gels, or sludge when the products are mixed. researchgate.net The solubility and formulation type of the pesticide are critical factors. For instance, wettable powders and dry flowables are mixed differently than emulsifiable concentrates. growertalks.com A "jar test" is a simple and recommended procedure to check for physical incompatibility before mixing large quantities in a spray tank. alpinepfl.comresearchgate.net

Chemical Incompatibility: This involves a chemical reaction between the pesticide and the fertilizer, which can lead to the degradation of the active ingredient and a loss of efficacy. researchgate.net The pH of the fertilizer solution can be a significant factor, as some pesticides are susceptible to hydrolysis under acidic or alkaline conditions. google.com

Given that this compound is a phenol (B47542) (a hydroxyl group attached to an aromatic ring), it would likely have different solubility and reactivity characteristics compared to a non-hydroxylated parent compound. The compatibility would depend on its specific formulation and the composition of the fertilizer, particularly its pH and the presence of other salts.

Table 2: General Considerations for Tank Mixing Pyrimidine-based Agrochemicals with Fertilizers

Compatibility AspectPotential IssueMitigation Strategy
Physical Formation of precipitates, layering, or clumping.Conduct a jar test before mixing. Follow the correct mixing order (e.g., wettable powders first). alpinepfl.comresearchgate.net
Chemical Degradation of the active ingredient due to pH.Check the pesticide label for pH sensitivity. Buffer the tank mix if necessary. google.comresearchgate.net
Formulation Different formulation types (e.g., SC, EC) may not be compatible.Consult the product labels for tank mixing recommendations. growertalks.com

Future Research Perspectives and Applications of 4,6 Dimethyl 2 Propylpyrimidin 5 Ol

Design and Synthesis of Advanced Analogs and Prodrugs

The development of advanced analogs and prodrugs of 4,6-Dimethyl-2-propylpyrimidin-5-ol is a critical step in harnessing its full therapeutic potential. Synthetic adaptability is a key feature of the pyrimidine (B1678525) ring, allowing for the creation of diverse compound libraries with varied biological activities. benthamdirect.com

Advanced Analogs: Future research will likely focus on the synthesis of analogs with modifications at key positions to enhance potency, selectivity, and pharmacokinetic properties. The synthesis of such analogs can be guided by established methods for creating substituted pyrimidines, such as the reaction of appropriate chalcones with guanidine. jmbfs.org Modifications could include:

Varying the alkyl substituent at the C2-position: Replacing the propyl group with other alkyl or aryl groups could modulate lipophilicity and target binding.

Substitution on the methyl groups: Introducing functional groups onto the C4 and C6 methyl substituents could create new interaction points with biological targets.

Modification of the C5-hydroxyl group: Esterification or etherification of the hydroxyl group can alter the compound's solubility and metabolic stability.

Prodrug Strategies: The presence of a phenolic hydroxyl group on the pyrimidine ring makes this compound an excellent candidate for prodrug design. Phenol-containing drugs can face challenges with first-pass metabolism, and prodrug strategies can help to improve oral bioavailability. nih.gov A promising approach involves masking the phenolic moiety with an O-methylpyrimidine group, which can be cleaved by aldehyde oxidase (AO) in the body to release the active parent drug. nih.gov This strategy has been shown to increase the exposure to the parent drug. nih.gov Another approach is the "ProTide" strategy, where the hydroxyl group is masked with an aromatic group and an amino acid ester, which can be cleaved intracellularly. mdpi.comfrontiersin.org

Prodrug Strategy Mechanism of Action Potential Advantage
O-MethylpyrimidineAldehyde oxidase (AO) mediated cleavageEnhanced metabolic stability and oral bioavailability nih.gov
ProTide (Pro-Nucleotide)Intracellular enzymatic cleavageBypasses certain metabolic pathways and can improve cellular uptake mdpi.comfrontiersin.org
Di- or Tetrapeptide PromoietiesCleavage by Dipeptidyl-peptidase IV (DPPIV/CD26)Increased water solubility and potential for targeted delivery csic.es

Integration of Advanced Computational and Experimental Methodologies

The exploration of a novel compound like this compound will be greatly accelerated by the integration of advanced computational and experimental techniques. numberanalytics.com These methodologies provide a synergistic approach to understanding the compound's structure-activity relationships (SAR) and predicting its biological behavior.

Computational Modeling: In silico methods are invaluable for prioritizing synthetic efforts and designing more potent and selective analogs. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the physicochemical properties of a series of analogs with their biological activity. nih.gov This can help in predicting the activity of newly designed compounds.

Molecular Docking: Docking studies can predict the binding mode of this compound and its analogs within the active site of a target protein. nih.gov This information is crucial for understanding the molecular basis of its activity and for designing new inhibitors.

Experimental Methodologies: A suite of advanced analytical techniques is essential for the unambiguous characterization of newly synthesized compounds and for studying their interactions with biological systems. ijrpr.commdpi.comignited.in

Experimental Technique Application in Characterizing this compound
Nuclear Magnetic Resonance (NMR) SpectroscopyElucidation of the precise molecular structure and confirmation of substituent positions. numberanalytics.comijrpr.com
Mass Spectrometry (MS)Determination of the molecular weight and elemental composition. numberanalytics.comijrpr.com
X-ray CrystallographyProvides the three-dimensional arrangement of atoms in a crystalline state, offering definitive structural proof. numberanalytics.com

Exploration of Novel Therapeutic or Agrochemical Applications

The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities. orientjchem.org This suggests that this compound could have a wide range of potential therapeutic and agrochemical applications.

Therapeutic Potential: Pyrimidine derivatives have been investigated for numerous therapeutic uses, including:

Anticancer Agents: Many pyrimidine-based compounds have been developed as anticancer drugs, targeting various aspects of cancer cell growth and proliferation. numberanalytics.commdpi.com Future research could explore the antiproliferative activity of this compound in various cancer cell lines.

Antimicrobial and Antiviral Agents: The pyrimidine core is found in several antimicrobial and antiviral drugs. orientjchem.orgontosight.ai The potential of this novel compound to inhibit the growth of bacteria, fungi, or viruses warrants investigation.

Anti-inflammatory Agents: Substituted pyrimidines have shown promise as anti-inflammatory agents, for instance by inhibiting enzymes like COX-2. rsc.org

Neuroprotective Agents: Recent studies have explored pyrimidine derivatives as potential treatments for neurodegenerative diseases like Alzheimer's. nih.govijprajournal.com

Agrochemical Applications: Beyond pharmaceuticals, pyrimidine derivatives have found use in agriculture as pesticides. wipo.intnih.gov The ability of these compounds to interfere with biological processes in pests and weeds makes them effective for crop protection. numberanalytics.comontosight.ai Therefore, this compound and its analogs could be screened for potential herbicidal or insecticidal properties.

Development as a Chemical Biology Tool for Pathway Probing

Novel small molecules are essential tools for chemical biologists to dissect complex biological pathways. The unique structure of this compound makes it a candidate for development as a chemical probe.

Probing Biological Pathways: Chemical probes can be used to selectively inhibit or activate specific proteins, allowing researchers to study their function in a cellular context. nih.govacs.org Pyrimidine-based compounds have been successfully used as probes for kinases, a class of enzymes frequently implicated in disease. acs.org By developing analogs of this compound with high affinity and selectivity for a particular biological target, it could be used to:

Identify new drug targets: A probe that elicits a specific cellular phenotype can help to identify the protein responsible for that effect.

Validate existing drug targets: A selective probe can confirm that inhibiting a particular target leads to a desired therapeutic outcome.

Study protein-protein interactions: Modified versions of the compound could be used to study the interactions between proteins in a signaling pathway. nih.govacs.org

A notable application of pyrimidine-based probes is in visualizing enzyme activity in living cells. For instance, a pyrimidine derivative has been developed into a two-photon fluorogenic probe for detecting nitroreductase activity in hypoxic cancer cells. bohrium.com A similar strategy could potentially be adapted for this compound to create probes for other enzymes or cellular processes.

Q & A

Q. What are the standard synthetic protocols for 4,6-Dimethyl-2-propylpyrimidin-5-ol, and what are the critical parameters affecting yield?

Methodological Answer: The synthesis typically involves formamide condensation and subsequent alkylation. A representative protocol (adapted from analogous pyrimidine derivatives) includes:

Formamide Cyclization : React 3-chloro-2,4-pentadione with formamide under reflux (12 hours, ~100°C) to form the pyrimidine core.

Alkylation : Introduce the propyl group via nucleophilic substitution using a propyl halide in the presence of a base (e.g., NaOH) .
Critical Parameters :

  • Temperature Control : Excess heat during cyclization can lead to decomposition by-products.
  • pH Adjustment : Post-reaction neutralization with aqueous NH₄OH must be gradual to avoid precipitating impurities .
    Yield Optimization : Purification via silica gel column chromatography (EtOAc eluent) improves purity but reduces yield (reported ~34% for similar derivatives) .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how can data discrepancies be resolved?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substituent positions (e.g., methyl groups at C4/C6, propyl at C2). Discrepancies in peak splitting may arise from tautomerism (enol-keto forms); use DMSO-d₆ to stabilize the enol form .
  • Mass Spectrometry (EI-MS) : Verify molecular ion ([M]⁺) and fragmentation patterns. For example, loss of the propyl group (m/z ~44) is expected .
  • IR Spectroscopy : Detect O-H stretches (~3200 cm⁻¹) and pyrimidine ring vibrations (~1600 cm⁻¹). Contradictions in O-H signals may indicate residual solvents; dry samples under vacuum before analysis .

Advanced Research Questions

Q. How can regioselectivity challenges in the alkylation of pyrimidine derivatives like this compound be addressed?

Methodological Answer: Regioselectivity in pyrimidine alkylation is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., methyl at C4/C6) direct alkylation to the less hindered C2 position. Steric hindrance from the propyl group can be mitigated by using bulky bases (e.g., LDA) to deprotonate the reactive site .
  • Solvent Choice : Polar aprotic solvents (e.g., THF) enhance nucleophilicity at the desired position. For example, formaldehyde in THF with NaOH selectively introduces hydroxymethyl groups at C5 in related compounds .
    Case Study : In 4-methyl-2-(methylthio)pyrimidin-5-yl methanol synthesis, regioselective hydroxymethylation at C5 was achieved by controlling reaction time and stoichiometry .

Q. What strategies optimize the purification of this compound when dealing with by-products from formamide condensation?

Methodological Answer: Key challenges include removing unreacted formamide and chlorinated intermediates:

  • Stepwise Precipitation : After neutralization, add acetone to precipitate the target compound while leaving hydrophilic by-products in the aqueous phase .
  • Chromatography : Use gradient elution (hexane:EtOAc 8:2 → 6:4) to separate structurally similar impurities. For example, 4,6-dimethylpyrimidin-5-ol derivatives were purified with 63% recovery using this method .
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit differences in solubility between the product and by-products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.